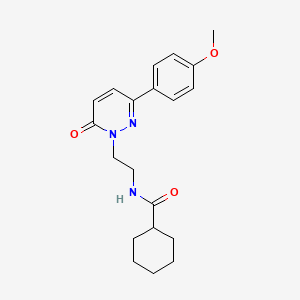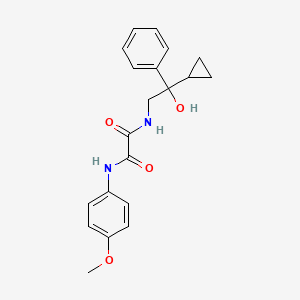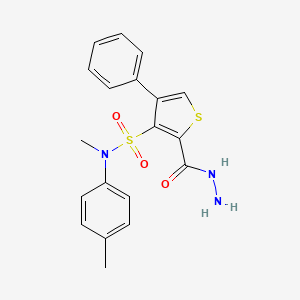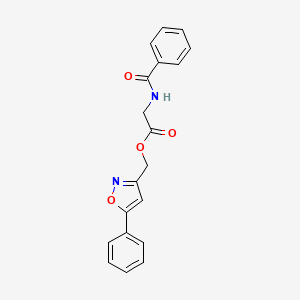![molecular formula C15H18ClN3O2S B2588840 N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide CAS No. 1645438-01-2](/img/structure/B2588840.png)
N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in treating various diseases. It was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
Metal Mediated Inhibition of Methionine Aminopeptidase
- Key Findings : Quinolinyl sulfonamides, including compounds related to N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds demonstrate different inhibitory potencies on various metal forms of Escherichia coli MetAP, with their inhibition dependent on metal concentration (Huang et al., 2006).
Aromatic Sulfonamides as Anticancer Agents
- Key Findings : A library of piperidine ring-fused aromatic sulfonamides was synthesized, which induced oxidative stress and cytotoxic effects in cancer cells, including leukemia and melanoma. These compounds exhibited potent cytotoxicity with low EC50 values, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Piperidine Synthesis and Applications
- Key Findings : N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles, such as those structurally related to the queried compound, can be used to form piperidine structures. These reactions occur with high efficiency and stereocontrol, highlighting the significance of these compounds in the synthesis of complex structures (Brizgys et al., 2012).
Gas Chromatography of Secondary Amines
- Key Findings : Secondary amines, including those similar to the queried compound, can be analyzed using gas chromatography after conversion into sulfonamides. This method is useful for determining secondary amines in various food products (Hamano et al., 1981).
Nanomagnetic Reusable Catalysts
- Key Findings : Piperidine-functionalized nanoparticles have been developed and used as catalysts in the synthesis of complex organic compounds. Such innovations demonstrate the versatility of piperidine-based structures in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Quinoline Derivatives
- Key Findings : Quinoline derivatives, related to the queried compound, have been explored for their anticancer activities. The structural features of these compounds contribute to their potential as effective and safe anticancer agents (Solomon et al., 2019).
Propiedades
IUPAC Name |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-22(20,21)18-12-3-2-8-19(10-12)15-6-7-17-14-5-4-11(16)9-13(14)15/h4-7,9,12,18H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHFSNUFRJYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2588758.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588759.png)




![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)

![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)
![2-(benzylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2588774.png)


![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
